5-(4-Fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione
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Overview
Description
WAY-300374 is a chemical compound known for its role as an inhibitor of the interaction between the proteins p53 and murine double minute 2 (MDM2). This interaction is crucial in the regulation of the p53 tumor suppressor pathway, which is involved in cell cycle control and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-300374 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of WAY-300374.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of WAY-300374 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
WAY-300374 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
WAY-300374 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the p53-MDM2 interaction and its role in cell cycle regulation.
Biology: Investigated for its effects on cellular processes such as apoptosis and DNA repair.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to reactivate p53 function.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the p53-MDM2 pathway.
Mechanism of Action
WAY-300374 exerts its effects by binding to the MDM2 protein, thereby preventing its interaction with p53. This inhibition leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets involved include the p53 and MDM2 proteins, and the pathways affected are those related to cell cycle control and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Idasanutlin (Ro 5503781): Another p53-MDM2 inhibitor with a similar mechanism of action.
Nutlin-3: A well-known inhibitor of the p53-MDM2 interaction.
RITA (NSC-652287): Disrupts the p53-MDM2 interaction and induces DNA cross-links.
Uniqueness
WAY-300374 is unique in its specific binding affinity and potency as a p53-MDM2 inhibitor. Its distinct chemical structure allows for effective inhibition of the p53-MDM2 interaction, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C23H20FN3O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H20FN3O3/c24-18-9-7-16(8-10-18)20-19(21(28)17-5-2-1-3-6-17)22(29)23(30)27(20)13-4-12-26-14-11-25-15-26/h1-3,5-11,14-15,20,28H,4,12-13H2 |
InChI Key |
WZHIJKGQYGXRHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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